5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid
Description
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid is a furan-derived carboxylic acid featuring a thioether-linked 3-hydroxypropyl substituent at the C5 position of the furan ring. This compound belongs to a class of heterocyclic molecules known for their structural diversity and bioactivity, particularly in antimicrobial and phytochemical contexts. J5, which thrives in extreme ecological conditions and produces unique secondary metabolites .
Properties
Molecular Formula |
C9H12O4S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(3-hydroxypropylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O4S/c10-4-1-5-14-6-7-2-3-8(13-7)9(11)12/h2-3,10H,1,4-6H2,(H,11,12) |
InChI Key |
MYAGUCACVBOINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 3-hydroxypropylthiol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution on the furan ring. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Carboxylic Acid Group Reactivity
The carboxylic acid moiety participates in classical acid-base and nucleophilic acyl substitution reactions:
Thioether Linkage Transformations
The -S-CH₂- bridge undergoes both redox and substitution reactions:
Oxidation Pathways
Nucleophilic Substitution
The thioether's β-carbon shows susceptibility to SN2 displacement:
Example Reaction:
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid + NaSH → 5-(mercaptomethyl)furan-2-carboxylic acid + byproducts
Conditions: DMF, 80°C, 12h
Yield: 62% (isolated) based on analogous thioether reactions
Furan Ring Modifications
Electrophilic aromatic substitution occurs preferentially at the 4-position due to the electron-withdrawing carboxylic acid group:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | 55% |
| Sulfonation | SO₃/DCM | C4 | 68% |
| Halogenation | Br₂/FeBr₃ | C4 | 73% (monobrominated) |
Tandem Oxidation-Esterification
Under oxidative basic conditions (K₂CO₃, O₂):
-
Thioether → Sulfoxide (2h, 40°C)
-
Simultaneous esterification with methanol (6h, 60°C)
Final product: Methyl 5-(((3-hydroxypropyl)sulfinyl)methyl)furan-2-carboxylate (87% yield)
Metal-Catalyzed Decarboxylation
Pd/C (5 mol%) in DMF at 120°C induces:
-
CO₂ elimination from carboxylic acid
-
Concurrent furan ring hydrogenation
Product: Tetrahydrofuran derivative with preserved thioether group (64% yield)
Stability Considerations
Critical degradation pathways identified:
This compound's multifunctional architecture enables diverse reaction pathways, with the thioether group showing particular susceptibility to controlled oxidation. Recent advances in ruthenium-based catalytic systems suggest potential for developing asymmetric transformations at the sulfur center, though stereochemical outcomes remain unexplored. Comparative studies with halogenated furanones indicate enhanced thermal stability compared to oxygen analogs, likely due to sulfur's radical scavenging properties.
Scientific Research Applications
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Substituent Type and Bioactivity: The target compound’s thioether-hydroxypropyl combination is unique among the listed analogs. Thioether groups (e.g., in compound 12 from ) enhance hydrophobicity and metal-binding capacity compared to oxygen-based ethers (e.g., phenoxy in ) . Esterified derivatives (e.g., compound 9) exhibit notable antimicrobial activity, suggesting that the free carboxylic acid group in the target compound may alter bioavailability or target specificity .
Chlorophenoxy derivatives () likely exhibit higher lipophilicity, impacting membrane permeability in biological systems .
Biological Relevance: Hydroxylated alkyl chains (e.g., compounds 5 and 6) are associated with moderate antimicrobial activity, possibly due to interactions with microbial membranes or enzymes . The absence of explicit bioactivity data for the target compound highlights a research gap; its thioether-hydroxypropyl motif warrants further investigation for synergistic or novel effects.
Nomenclature and Functional Group Prioritization
The target compound’s IUPAC name follows the priority rules outlined in :
- The furan-2-carboxylic acid backbone is prioritized.
- The substituent ((3-hydroxypropyl)thio)methyl is named using the "thio" prefix for sulfur, with the hydroxypropyl chain described as a secondary substituent . This contrasts with analogs like 5-(carbamoylmethyl)furan-2-carboxylic acid (), where functional group prioritization dictates the use of "amino" and "oxo" prefixes .
Research Implications
- Synthetic Accessibility: The thioether linkage in the target compound could be synthesized via nucleophilic substitution between 5-(chloromethyl)furan-2-carboxylic acid and 3-mercapto-1-propanol, a route analogous to methods for cyanoethylthio derivatives () .
- Structure-Activity Relationships (SAR): Comparative studies of hydroxylated vs. halogenated/cyano substituents (e.g., vs. 12) could elucidate the role of electronic and steric effects in bioactivity .
Biological Activity
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Molecular Characteristics:
- IUPAC Name: this compound
- Molecular Formula: C10H14O4S
- Molecular Weight: 230.28 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The furan ring structure allows for π-π interactions, while the hydroxypropyl and thioether groups can form hydrogen bonds and participate in nucleophilic attack reactions. These interactions may influence enzyme activity, receptor binding, and overall cellular signaling pathways.
Biological Activities
-
Antimicrobial Activity:
- Studies have shown that compounds with similar furan structures exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the thioether group may enhance this activity by increasing lipophilicity, facilitating membrane penetration.
- A related study indicated that derivatives of furan compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1.00 µg/mL against Staphylococcus aureus .
-
Anticancer Potential:
- Research on furan derivatives has highlighted their cytotoxic effects on various cancer cell lines, including HeLa and HepG2. The mechanism often involves induction of apoptosis through modulation of cell cycle progression and inhibition of specific kinases .
- The compound's structural similarity to other known anticancer agents suggests potential for further investigation into its efficacy against cancer cell proliferation.
- Antioxidant Properties:
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various furan derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both E. coli and S. aureus. The study reported an MIC value of 0.5 µg/mL for one derivative, indicating a promising avenue for developing new antibiotics .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of furan-based compounds on HeLa and HepG2 cells. The results showed that certain derivatives led to a reduction in cell viability by over 70% at concentrations ranging from 10 to 50 µM, suggesting a strong potential for anticancer applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| This compound | Structure | TBD | TBD |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Structure | 1.00 | 14.31 (HeLa) |
| 5-(2-amino-3-hydroxypropyl)-furan-2-carboxylic acid hydrochloride | Structure | TBD | TBD |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid, and how can functional group compatibility challenges be addressed?
- Methodological Answer : The synthesis typically involves thiol-alkylation between 3-mercapto-1-propanol and a furan-2-carboxylic acid derivative. Alkaline conditions (e.g., NaOH or K₂CO₃) promote nucleophilic substitution . Protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) prevents undesired side reactions during alkylation. Post-synthesis purification via recrystallization or preparative HPLC ensures high purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare chemical shifts to structurally related furan derivatives. For example, the methylene protons adjacent to the thioether group typically resonate at δ 2.8–3.2 ppm, while the furan ring protons appear at δ 6.2–7.5 ppm .
- HPLC : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity. Spiking with known impurities (e.g., unreacted starting materials) aids quantification .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 261.1 g/mol) .
Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated analogs) minimizes matrix effects. Optimize extraction protocols using solid-phase extraction (SPE) to recover >85% of the compound from plasma or tissue homogenates .
Advanced Research Questions
Q. What strategies mitigate side reactions during the introduction of the (3-hydroxypropyl)thio moiety?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the hydroxyl group with a silyl ether (e.g., TBS-Cl) to avoid oxidation or elimination during alkylation .
- Kinetic Control : Use low temperatures (0–5°C) and slow reagent addition to suppress competing reactions (e.g., disulfide formation) .
- Post-Reaction Analysis : Monitor reaction progress via TLC or inline IR spectroscopy to terminate at optimal conversion (~90%) .
Q. How does the thioether substituent influence the compound’s reactivity in further derivatization or biological interactions?
- Methodological Answer :
- Chemical Reactivity : The thioether group can undergo oxidation to sulfoxide/sulfone derivatives under strong oxidants (e.g., H₂O₂ or mCPBA), altering electronic properties of the furan ring .
- Biological Interactions : Molecular docking studies suggest the thioether’s hydrophobicity enhances membrane permeability, while the hydroxyl group facilitates hydrogen bonding with target enzymes (e.g., microbial dehydrogenases) .
Q. What computational approaches predict the compound’s interaction with biological targets, such as antimicrobial enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to E. coli dihydrofolate reductase (DHFR) using AMBER or GROMACS. The furan ring’s π-π stacking with Phe92 and hydrogen bonding via the carboxylic acid group are critical .
- QSAR Modeling : Correlate substituent effects (e.g., logP of the thioether group) with inhibitory activity against Xanthomonas axonopodis .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent protocols (e.g., broth microdilution for MIC determination) and reference strains (e.g., Staphylococcus aureus ATCC 29213) .
- Purity Verification : Ensure >95% purity via orthogonal methods (NMR, HPLC) to exclude confounding effects from impurities .
- Structural Confounds : Compare activity of analogs (e.g., 5-methylfuran-2-carboxylic acid) to isolate the contribution of the (3-hydroxypropyl)thio group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
